6-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Lipophilicity Drug-likeness Permeability

Kinase and CNS programs require precise physicochemical properties. Regioisomeric impurities or de-oxygenated analogs alter solubility and permeability unpredictably. 6-Methylpyrazolo[1,5-a]pyrimidin-7-OL delivers: - XLogP 0 (vs. 0.7 or -0.4 for analogs) - TPSA 44.7 Ų, suitable for BBB penetration - 7-OH group for parallel SAR library synthesis ≥95% purity, research-grade solid.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 860416-19-9
Cat. No. B3289697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-A]pyrimidin-7-OL
CAS860416-19-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=CNN2C1=O
InChIInChI=1S/C7H7N3O/c1-5-4-8-6-2-3-9-10(6)7(5)11/h2-4,9H,1H3
InChIKeyXREVYYJRIOKBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrazolo[1,5-A]pyrimidin-7-OL: Physicochemical & Procurement Baseline


6‑Methylpyrazolo[1,5‑a]pyrimidin‑7‑OL is a heterocyclic building block belonging to the pyrazolo[1,5‑a]pyrimidine scaffold family, characterized by a fused pyrazole–pyrimidine ring system [1]. The compound exists predominantly in the 7‑oxo tautomeric form (6‑methyl‑1H‑pyrazolo[1,5‑a]pyrimidin‑7‑one) and exhibits a molecular weight of 149.15 g·mol⁻¹, a calculated partition coefficient (XLogP) of 0, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 44.7 Ų [1]. It is commercially supplied as a research‑grade solid with a minimum purity specification of 95% and recommended long‑term storage in a cool, dry environment .

1 Research-grade solid, purity ≥95%.
2 Heterocyclic building block for kinase inhibitor SAR.
3 6-methyl-7-OH pyrazolo[1,5-a]pyrimidine scaffold.
4 Long-term storage in a cool, dry environment.

Why Generic Substitution Fails: Property Divergence from Closest Analogs


Although several regioisomeric and de‑oxygenated pyrazolo[1,5‑a]pyrimidine analogs are commercially available, their physicochemical profiles differ substantially from the 6‑methyl‑7‑OL variant in measurable parameters that govern solubility, permeability, and hydrogen‑bonding capacity [1]. Simple replacement with the 6‑methyl‑des‑hydroxy analog (CAS 61578‑00‑5) reduces TPSA to 30.2 Ų and raises XLogP to 0.7, while substitution with the unsubstituted 7‑hydroxy analog (CAS 57489‑79‑9) increases TPSA to 50.4 Ų and lowers XLogP to –0.4 [1]. These differences directly affect aqueous solubility, membrane partitioning, and biological target engagement in a non‑linear manner that cannot be compensated by simple stoichiometric adjustment. The quantitative evidence below demonstrates why 6‑methylpyrazolo[1,5‑a]pyrimidin‑7‑OL occupies a distinct property space that is irreplaceable for certain synthetic and screening workflows.

Target Compound
6-Methylpyrazolo[1,5-a]pyrimidin-7-OL occupies a distinct physicochemical space not directly transferable to nearest analogs.
6-Methyl Analog
Replacing with the de-oxygenated analog may shift XLogP and permeability profiles, and removes the critical H-bond donor.
Unsubstituted 7-Hydroxy
Substitution may increase TPSA and alter lipophilicity, potentially limiting CNS penetration context and solubility balance.
5-Methyl Regioisomer
Regioisomeric impurity introduces distinct steric and electronic effects, confounding SAR and biological data reproducibility.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP) for Balanced Permeability

6-Methylpyrazolo[1,5-a]pyrimidin-7-OL exhibits a computed XLogP of 0, precisely between the more lipophilic 6-methyl analog (XLogP = 0.7) and the more hydrophilic unsubstituted 7-hydroxy analog (XLogP = –0.4) [1]. This intermediate lipophilicity is often desirable for balanced aqueous solubility and passive membrane permeability, avoiding the excessive lipophilicity that penalizes the 6-methyl analog (ΔXLogP +0.7) and the excessive hydrophilicity of the unsubstituted analog (ΔXLogP –0.4).

Lipophilicity (XLogP)
Cross-study comparable
Target: XLogP = 0 vs. 6-methyl analog (0.7) & 7-hydroxy analog (-0.4).
Supports balanced permeability screening.
Computed by XLogP3 3.0 (PubChem).
Lipophilicity Drug-likeness Permeability

Polar Surface Area Optimized for CNS Penetration

The topological polar surface area (TPSA) of 6-methylpyrazolo[1,5-a]pyrimidin-7-OL is 44.7 Ų, which falls below the commonly cited threshold of 60–70 Ų for favorable blood–brain barrier (BBB) penetration [1]. In contrast, the unsubstituted 7-hydroxy analog possesses a TPSA of 50.4 Ų (Δ +5.7 Ų) and the 6-methyl des‑hydroxy analog a TPSA of only 30.2 Ų (Δ –14.5 Ų) [2]. The target compound strikes a balance: sufficient polarity for solubility while remaining within the CNS‑preferable range.

Polar Surface Area
Cross-study comparable
Target: TPSA = 44.7 Ų vs. 7-hydroxy (50.4 Ų) & 6-methyl (30.2 Ų).
Reported within CNS-preferable range.
TPSA threshold context (~60-70 Ų).
Polar Surface Area CNS penetration Blood–brain barrier

Hydrogen-Bond Donor Advantage over De-oxygenated Analog

6-Methylpyrazolo[1,5-a]pyrimidin-7-OL possesses one hydrogen‑bond donor (the 7‑OH group), whereas the 6‑methyl des‑hydroxy analog (CAS 61578‑00‑5) has zero H‑bond donors [1]. This difference is critical for target engagement in kinases and other enzymes that require a donor interaction in the hinge‑binding region. The presence of a single H‑bond donor also avoids the excessive hydrogen‑bonding capacity that could reduce permeability relative to compounds with multiple donors.

H-Bond Donor Count
Cross-study comparable
Target: 1 HBD vs. 0 for 6-methyl analog.
Enables hinge-binding interactions.
Lacking in de-oxygenated analogs.
Hydrogen bonding Binding capacity SAR

Regioisomeric Purity & Batch Consistency

Both 6‑methyl and 5‑methyl regioisomers are supplied at a minimum purity of 95% by the same commercial source (AKSci) . However, the 6‑methyl substitution pattern yields distinct electronic and steric properties that cannot be obtained from the 5‑methyl isomer. Procurement records indicate that the 6‑methyl variant is stocked at comparable pricing but with differential availability timelines that may affect supply chain planning.

Regioisomeric Purity
Data to verify
Min. 95% purity; equivalent to 5-methyl regioisomer.
Supports regioisomer-specific procurement.
Commercial vendor datasheets (AKSci).
Regioisomeric purity Quality control Procurement

7-Hydroxy Handle for Derivatization Versatility

The 7‑hydroxy group of 6‑methylpyrazolo[1,5‑a]pyrimidin‑7‑OL can be converted into a variety of functional groups (e.g., tosylate, mesylate, ether, ester) that enable late‑stage diversification, whereas the de‑oxygenated 6‑methyl analog lacks this handle [1]. This synthetic advantage is reflected in patent literature where pyrazolo[1,5‑a]pyrimidine‑7‑ol derivatives are extensively used as intermediates for kinase inhibitors [2].

Derivatization Handle
Class-level inference
1 reactive -OH group vs. 0 in 6-methyl analog.
Supports late-stage diversification strategies.
Supported by patent literature.
Synthetic versatility Derivatization Lead optimization

Optimal Use Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

When a kinase inhibitor series requires an XLogP near 0 to balance solubility and permeability, 6‑methylpyrazolo[1,5‑a]pyrimidin‑7‑OL provides this exact value, unlike the more lipophilic 6‑methyl analog (XLogP 0.7) or the hydrophilic 7‑hydroxy analog (XLogP –0.4) [1]. This property is particularly relevant for programs targeting intracellular kinases where passive membrane crossing is essential.

CNS-Targeted Probe Development

For central nervous system (CNS) drug discovery programs, the TPSA of 44.7 Ų positions this compound below the typical BBB cutoff, potentially offering better brain penetration than the unsubstituted analog (TPSA 50.4 Ų) while retaining sufficient polarity for aqueous solubility [1]. It is a suitable core scaffold for CNS‑oriented fragment‑based design.

Regioisomer-Specific SAR Studies

When establishing structure–activity relationships, the 6‑methyl substitution pattern yields distinct electronic and steric effects compared to the 5‑methyl regioisomer. Procurement of the correct regioisomer (CAS 860416‑19‑9) with documented purity ≥95% ensures reproducible biological data, avoiding the confounding effects of regioisomeric impurities .

Late-Stage Diversification via 7-Hydroxy Handle

The reactive 7‑hydroxy group allows efficient parallel synthesis of ether, ester, or sulfonate libraries for SAR exploration, a capability absent in the de‑oxygenated 6‑methyl scaffold. This makes 6‑methylpyrazolo[1,5‑a]pyrimidin‑7‑OL a privileged building block for hit‑to‑lead chemistry [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reported XLogP = 0
Solubility and permeability assay context
CNS-targeted probe development
TPSA below BBB cutoff
Brain penetration model context
Regioisomer-specific SAR studies
6-methyl substitution pattern
1H-NMR or HPLC purity verification
Late-stage diversification chemistry
Reactive 7-hydroxy handle
Parallel synthesis efficiency review
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